
2,5-Di(pyridin-3-yl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Di(pyridin-3-yl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with two pyridin-3-yl groups and two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(pyridin-3-yl)benzene-1,4-diol typically involves the Suzuki-Miyaura coupling reaction. This reaction employs a palladium catalyst to couple a boronic acid derivative of pyridine with a dihalogenated benzene precursor. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Di(pyridin-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridine rings can be reduced to piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Di(pyridin-3-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 2,5-Di(pyridin-3-yl)benzene-1,4-diol depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its pyridine nitrogen atoms. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
1,4-Di(pyridin-4-yl)benzene: Similar structure but with pyridine groups at the 4-position.
2,5-Di(pyridin-4-yl)benzene-1,4-diol: Similar structure but with pyridine groups at the 4-position.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure used in dendrimer synthesis.
Uniqueness: 2,5-Di(pyridin-3-yl)benzene-1,4-diol is unique due to the position of its pyridine groups, which can influence its reactivity and coordination behavior. This makes it particularly useful in the synthesis of specific coordination polymers and advanced materials .
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2,5-dipyridin-3-ylbenzene-1,4-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(12-4-2-6-18-10-12)16(20)7-13(15)11-3-1-5-17-9-11/h1-10,19-20H |
InChI-Schlüssel |
UZLJIHFDRDBPDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2O)C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
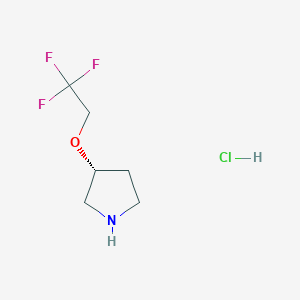
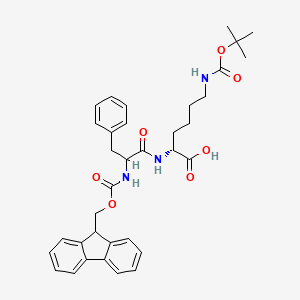
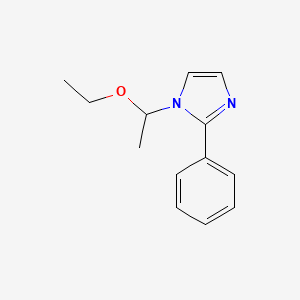
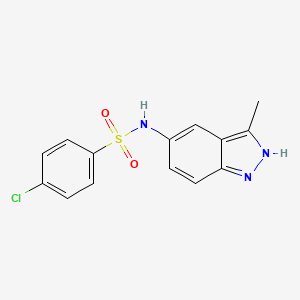
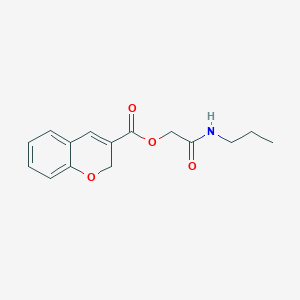
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)
![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)
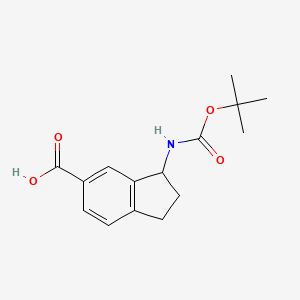
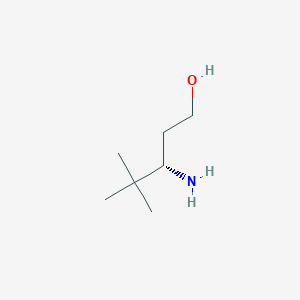
![(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
